An In-depth Technical Guide to Methyl 5-oxopyrrolidine-3-carboxylate: Structure, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to Methyl 5-oxopyrrolidine-3-carboxylate: Structure, Synthesis, and Applications in Drug Discovery
Foreword
For the modern researcher in medicinal chemistry and drug development, the pyrrolidine scaffold is a cornerstone of molecular design. Its prevalence in natural products and its versatile synthetic handles have made it a privileged structure in the pursuit of novel therapeutics. Among its many derivatives, Methyl 5-oxopyrrolidine-3-carboxylate emerges as a particularly valuable building block. Its inherent structural features—a lactam ring, a chiral center, and a reactive ester group—offer a trifecta of opportunities for synthetic diversification and the introduction of pharmacophoric elements. This guide provides an in-depth technical overview of Methyl 5-oxopyrrolidine-3-carboxylate, moving beyond a simple recitation of facts to offer insights into its synthesis, structural confirmation, and strategic application in the development of next-generation therapeutic agents. Every protocol and piece of data presented herein is intended to be a self-validating system, grounded in established scientific principles and supported by authoritative references, to empower researchers to confidently incorporate this versatile molecule into their discovery workflows.
Physicochemical Properties and Structural Attributes
Methyl 5-oxopyrrolidine-3-carboxylate is a solid at room temperature, appearing as a pale beige to pale brown solid.[1] Its fundamental physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₉NO₃ | [1][2] |
| Molecular Weight | 143.14 g/mol | [1][2] |
| CAS Number | 35309-35-4 | [1][2] |
| Melting Point | 62-64 °C | [1] |
| Boiling Point | 132-142 °C (at 0.45 Torr) | [1] |
| Solubility | Slightly soluble in Chloroform and Methanol (sonication may improve) | [1] |
| InChI | InChI=1S/C6H9NO3/c1-10-6(9)4-2-5(8)7-3-4/h4H,2-3H2,1H3,(H,7,8) | [1] |
| SMILES | COC(=O)C1CC(=O)NC1 |
The structure of Methyl 5-oxopyrrolidine-3-carboxylate is characterized by a five-membered lactam (a cyclic amide) ring, which is a core feature of many biologically active compounds. The carbonyl group of the lactam at position 5 and the methyl ester at position 3 are key functional groups that influence the molecule's reactivity and potential for derivatization.
Synthesis of Methyl 5-oxopyrrolidine-3-carboxylate
The synthesis of Methyl 5-oxopyrrolidine-3-carboxylate can be achieved through various routes. Below are two distinct, reliable methods suitable for laboratory-scale preparation.
Method 1: Catalytic Hydrogenation of a Benzyloxy Precursor
This method involves the deprotection of a benzyloxy-protected precursor via catalytic hydrogenation. This is a clean and high-yielding reaction, making it an excellent choice for obtaining the target molecule in high purity.
Caption: Synthesis of Methyl 5-oxopyrrolidine-3-carboxylate via catalytic hydrogenation.
Experimental Protocol:
-
To an autoclave, add methyl 1-(benzyloxy)-5-oxopyrrolidine-3-carboxylate (51.0 g, 0.205 mol), 10% Pd-C catalyst (9.0 g), and methanol (400 mL).[1]
-
Seal the autoclave and stir the reaction mixture vigorously at room temperature under a hydrogen pressure of 50 atm for 24 hours.[1]
-
Upon completion of the reaction (monitored by TLC or LC-MS), carefully vent the hydrogen gas.
-
Filter the suspension to remove the Pd-C catalyst. Wash the catalyst residue with methanol (2 x 100 mL).[1]
-
Combine the filtrate and washings, and remove the solvent by distillation under reduced pressure.
-
The resulting colorless oil will crystallize upon standing to afford Methyl 5-oxopyrrolidine-3-carboxylate (29.2 g, 100% yield).[1]
Causality Behind Experimental Choices:
-
10% Pd-C catalyst: Palladium on carbon is a highly efficient and commonly used catalyst for hydrogenolysis, specifically for the cleavage of benzyl ethers and other benzylic protecting groups.
-
Methanol: It serves as a solvent that readily dissolves the starting material and is compatible with the catalytic hydrogenation conditions.
-
High-pressure hydrogen: A pressure of 50 atm ensures a sufficient concentration of hydrogen for the reaction to proceed to completion in a reasonable timeframe.
Method 2: From Itaconic Acid Derivatives
An alternative approach involves the use of itaconic acid or its esters as starting materials. This method leverages the inherent functionality of itaconic acid to construct the pyrrolidinone ring. For instance, 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid can be synthesized by reacting N-(4-aminophenyl)acetamide with itaconic acid. This intermediate can then be esterified to yield the corresponding methyl ester.[3]
Structural Elucidation: A Spectroscopic Analysis
Confirming the structure of Methyl 5-oxopyrrolidine-3-carboxylate is unequivocally achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.
¹H NMR (500 MHz, DMSO-d₆): [1]
-
δ 7.67 (s, 1H): This singlet corresponds to the proton of the amide (N-H) group. Its chemical shift can be variable and is dependent on the solvent and concentration.
-
δ 3.64 (s, 3H): This sharp singlet is characteristic of the three protons of the methyl ester (-OCH₃) group.
-
δ 3.46 (t, J=11.1Hz, 1H): This triplet represents one of the diastereotopic protons on the carbon adjacent to the nitrogen (C5-H).
-
δ 3.39-3.31 (m, 2H): This multiplet arises from the remaining proton on C5 and the proton on the chiral center (C3-H).
-
δ 2.43-2.28 (m, 2H): This multiplet corresponds to the two diastereotopic protons on the carbon at position 4 (C4-H₂).
¹³C NMR (126 MHz, DMSO-d₆): [1]
-
δ 175.4, 174.0: These two signals in the downfield region correspond to the two carbonyl carbons: the lactam carbonyl (C=O) and the ester carbonyl (C=O).
-
δ 52.4: This peak is assigned to the carbon of the methyl ester (-OCH₃) group.
-
δ 44.0: This signal corresponds to the carbon adjacent to the nitrogen (C5).
-
δ 38.4: This peak is attributed to the chiral carbon at position 3 (C3).
-
δ 33.4: This signal represents the carbon at position 4 (C4).
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the key functional groups present in the molecule.
-
~3200-3400 cm⁻¹ (broad): A broad absorption in this region is indicative of the N-H stretching vibration of the secondary amide in the lactam ring. The broadening is a result of hydrogen bonding.
-
~1735 cm⁻¹ (strong, sharp): This strong absorption is characteristic of the C=O stretching vibration of the methyl ester.
-
~1680 cm⁻¹ (strong, sharp): This strong absorption corresponds to the C=O stretching vibration of the lactam (amide) carbonyl.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
m/z 144 (MH⁺): In chemical ionization (CI) mode, the protonated molecular ion is observed, confirming the molecular weight of 143.14 g/mol .[1]
Applications in Drug Development: A Versatile Scaffold
The 5-oxopyrrolidine-3-carboxylate core is a valuable scaffold in medicinal chemistry due to its synthetic tractability and its presence in numerous biologically active compounds. It serves as a starting point for the synthesis of a wide array of derivatives with potential therapeutic applications.
Anti-inflammatory Agents
Derivatives of 5-oxopyrrolidine have shown promise as anti-inflammatory agents.[4] One of the proposed mechanisms of action for some of these derivatives is the inhibition of the cyclooxygenase-2 (COX-2) enzyme.
Caption: Proposed mechanism of COX-2 inhibition by pyrrolidinone-based compounds.
The COX-2 enzyme is a key mediator in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are pro-inflammatory signaling molecules. Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors that also block the COX-1 isoform. The pyrrolidinone scaffold can be elaborated with various substituents that can interact with the active site of the COX-2 enzyme, leading to its inhibition.
Antibacterial and Anticancer Agents
The 5-oxopyrrolidine core has been incorporated into novel compounds with significant antibacterial and anticancer activities. For instance, derivatives synthesized from 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid have been shown to possess promising in vitro antimicrobial and anticancer properties.[3] Furthermore, derivatives of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid have been investigated as potential agents against disease-causing bacteria.[5][6][7]
Experimental Protocols for Derivatization
Methyl 5-oxopyrrolidine-3-carboxylate is a versatile starting material for the synthesis of more complex molecules. The following is a general protocol for the synthesis of hydrazide derivatives, which are common intermediates in the development of various therapeutic agents.
Protocol: Synthesis of 5-Oxopyrrolidine-3-carbohydrazide Derivatives
-
Hydrazinolysis of the Ester:
-
Dissolve Methyl 5-oxopyrrolidine-3-carboxylate in a suitable solvent such as methanol or ethanol.
-
Add an excess of hydrazine hydrate (N₂H₄·H₂O).
-
Reflux the reaction mixture for several hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude hydrazide.
-
The crude product can be purified by recrystallization.
-
-
Condensation with Aldehydes to Form Hydrazones:
-
Dissolve the synthesized 5-oxopyrrolidine-3-carbohydrazide in a suitable solvent like 2-propanol.
-
Add a slight excess of the desired aromatic or heterocyclic aldehyde.
-
Add a catalytic amount of an acid, such as glacial acetic acid or hydrochloric acid.
-
Reflux the mixture for the required time until the reaction is complete.
-
Cool the reaction mixture, and the hydrazone product will often precipitate out.
-
Collect the solid by filtration and wash with a cold solvent to obtain the purified hydrazone.
-
This protocol provides a general framework, and the specific reaction conditions (solvent, temperature, and reaction time) may need to be optimized for different substrates.
Conclusion
Methyl 5-oxopyrrolidine-3-carboxylate is more than just a chemical intermediate; it is a gateway to a vast chemical space of potentially therapeutic molecules. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an invaluable tool for researchers in drug discovery. This guide has provided a comprehensive overview of its key characteristics, from its fundamental physicochemical properties and detailed spectroscopic signature to its synthesis and strategic use in the development of anti-inflammatory, antibacterial, and anticancer agents. By understanding the principles and protocols outlined herein, researchers can effectively leverage the potential of this versatile scaffold to drive their research programs forward.
References
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PubChem. (n.d.). 1-Methyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester. Retrieved from [Link]
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PubChem. (n.d.). 1-Methyl-5-oxopyrrolidine-3-carboxylic acid. Retrieved from [Link]
- Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. A., Al-Issa, T. A., & Mickevičius, V. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 2639.
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ResearchGate. (n.d.). Figure S6. 13 C-NMR spectrum of methyl.... Retrieved from [Link]
- Desai, P. S., & Pandya, K. M. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI-INFLAMMATORY AGENTS. RASAYAN Journal of Chemistry, 13(2), 1054-1062.
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ResearchGate. (n.d.). (PDF) Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Retrieved from [Link]
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PubMed. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Retrieved from [Link]
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Semantic Scholar. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicro. Retrieved from [Link]
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National Center for Biotechnology Information. (2025). Dimethyl Itaconate Is Not Metabolized into Itaconate Intracellularly. Retrieved from [Link]
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Chemical Technology. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Design, synthesis and characterization of lead compounds as anti-inflammatory drugs targeting mPGES-1 via enzymelink screening. Retrieved from [Link]
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National Center for Biotechnology Information. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Retrieved from [Link]
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